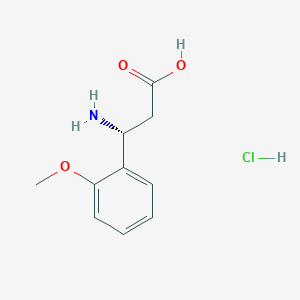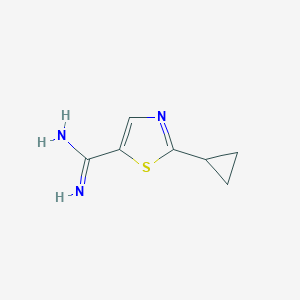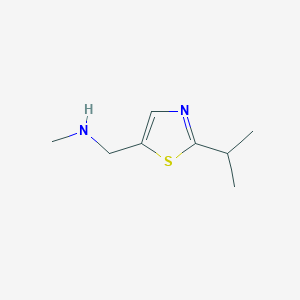![molecular formula C7H7ClN4 B13136157 6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13136157.png)
6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chlorine and methyl groups in the structure can influence the compound’s reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloro-3-methylpyrazine with an amine derivative, followed by cyclization to form the imidazo[1,2-a]pyrazine ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction Reactions: The imidazo[1,2-a]pyrazine ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride, and solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Dihydro derivatives of the imidazo[1,2-a]pyrazine ring.
Applications De Recherche Scientifique
6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential antibacterial, antifungal, or anticancer activities.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: Employed in studies to understand the mechanism of action of related compounds and their effects on biological systems.
Industrial Applications: Utilized in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups can influence the binding affinity and selectivity of the compound. The imidazo[1,2-a]pyrazine ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-8-methylimidazo[1,2-a]pyridine
- 6-Chloro-8-methylimidazo[1,2-a]pyrimidine
- 6-Chloro-8-methylimidazo[1,2-a]pyrrole
Comparison
6-Chloro-8-methylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific ring structure and the presence of chlorine and methyl groups. Compared to its analogs, it may exhibit different reactivity and biological properties. For instance, the pyrazine ring can influence the electronic distribution and steric effects, leading to variations in activity and selectivity. The presence of the chlorine atom can also enhance the compound’s stability and resistance to metabolic degradation.
Propriétés
Formule moléculaire |
C7H7ClN4 |
|---|---|
Poids moléculaire |
182.61 g/mol |
Nom IUPAC |
6-chloro-8-methylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C7H7ClN4/c1-4-7-10-2-6(9)12(7)3-5(8)11-4/h2-3H,9H2,1H3 |
Clé InChI |
LLVGLOGHNCHING-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CN2C1=NC=C2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)
![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)


![2H-Benzo[7,8]fluoreno[1,2-b]oxirene](/img/structure/B13136109.png)
![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)





![2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B13136139.png)

![2-Propen-1-amine,N-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13136150.png)
